![molecular formula C8H12O2 B13470381 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yl)bicyclo[111]pentan-1-ol is a compound that features a unique bicyclic structureThe bicyclo[1.1.1]pentane (BCP) framework is known for its rigidity and three-dimensionality, which can impart desirable properties to molecules containing this motif .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)bicyclo[111]pentan-1-ol typically involves the construction of the bicyclo[11One common method for constructing the BCP framework is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
the scalable methods for constructing the BCP framework, such as carbene insertion and radical addition, could potentially be adapted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxetane ring and hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various reduced derivatives .
Scientific Research Applications
3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Medicine: The BCP motif can enhance the solubility, potency, and metabolic stability of drug candidates.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol depends on its specific application. In drug discovery, the BCP motif can act as a bioisostere, mimicking the properties of other functional groups while enhancing the overall properties of the molecule. The molecular targets and pathways involved would vary based on the specific drug candidate and its intended therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the BCP framework and exhibit similar properties, such as rigidity and three-dimensionality.
Oxetane derivatives: Compounds containing the oxetane ring, which can impart unique reactivity and stability.
Uniqueness
3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol is unique due to the combination of the BCP framework and the oxetane ring. This combination provides a distinct set of properties, including enhanced solubility, potency, and metabolic stability, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C8H12O2/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6,9H,1-5H2 |
InChI Key |
FSMSREZOQHUAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C23CC(C2)(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)
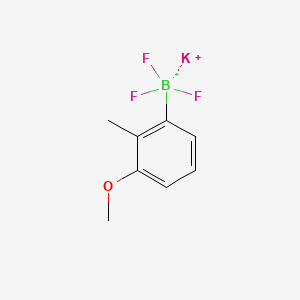
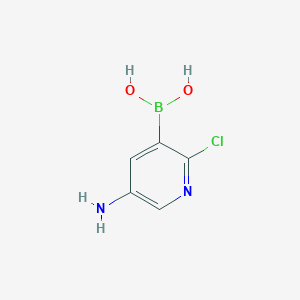

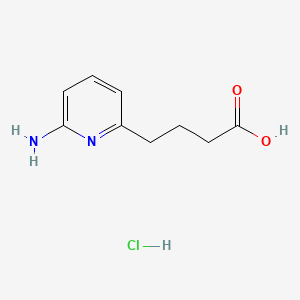
![(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid](/img/structure/B13470321.png)
![Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13470329.png)
![Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate](/img/structure/B13470342.png)
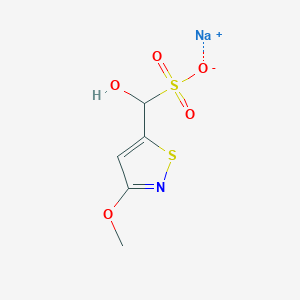
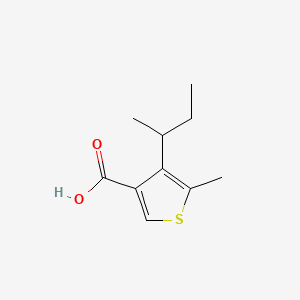
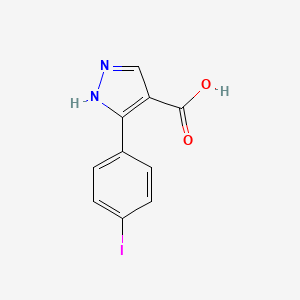

![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
